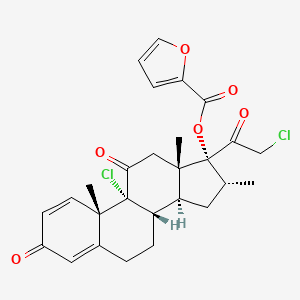
Hydroxy Vildagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vildagliptin involves the modification of the Vildagliptin moleculeThe reaction typically involves the use of reagents such as chloroacetyl chloride and L-proline in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for the assay of Vildagliptin and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group in Vildagliptin can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Hydroxy Vildagliptin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of DPP-4 inhibitors and their derivatives.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Explored for its potential in managing type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Hydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, leading to improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and enhances incretin hormone activity.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness of Hydroxy Vildagliptin
This compound is unique due to the presence of the hydroxyl group, which may confer additional pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to other DPP-4 inhibitors .
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(3,5-dihydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O3/c18-7-13-2-1-3-20(13)14(21)8-19-15-4-12-5-16(22,9-15)11-17(23,6-12)10-15/h12-13,19,22-23H,1-6,8-11H2/t12?,13-,15?,16?,17?/m0/s1 |
InChI Key |
JEIYAWJTJHUHED-CZQMONRCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)(CC(C4)(C3)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


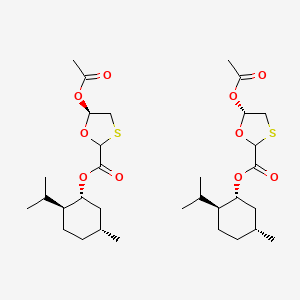
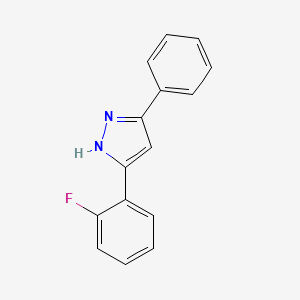
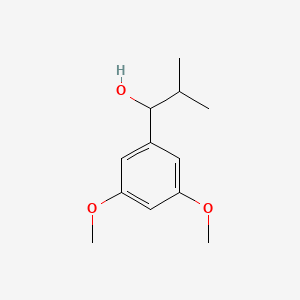

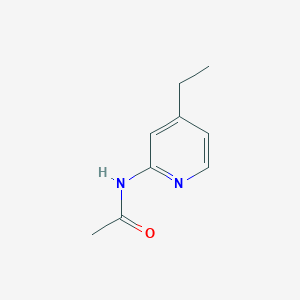
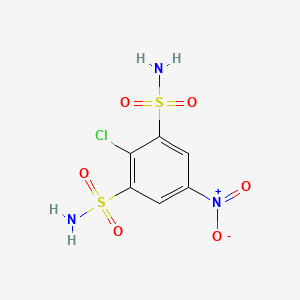
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
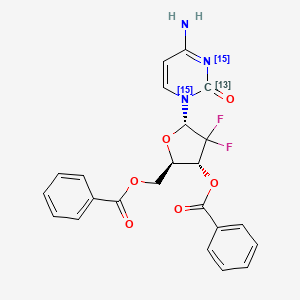
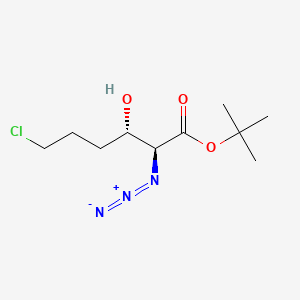

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
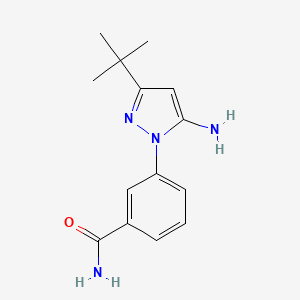
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
